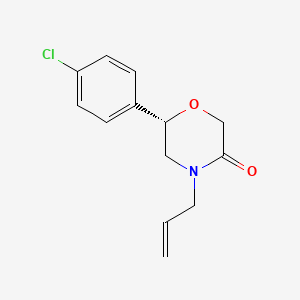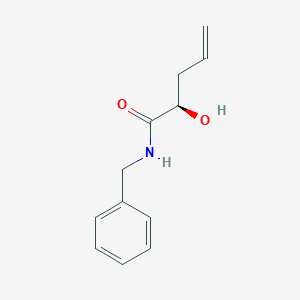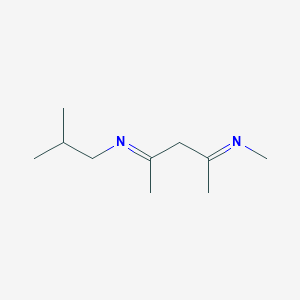
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is an organic compound characterized by its unique structure, which includes two imine groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine typically involves the condensation of appropriate aldehydes or ketones with amines. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials due to its reactive imine groups.
Wirkmechanismus
The mechanism by which (2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,4E)-N~2~-Ethyl-N~4~-(2-methylpropyl)pentane-2,4-diimine
- (2E,4E)-N~2~-Methyl-N~4~-(2-ethylpropyl)pentane-2,4-diimine
Uniqueness
(2E,4E)-N~2~-Methyl-N~4~-(2-methylpropyl)pentane-2,4-diimine is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
861402-01-9 |
|---|---|
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-N-methyl-4-N-(2-methylpropyl)pentane-2,4-diimine |
InChI |
InChI=1S/C10H20N2/c1-8(2)7-12-10(4)6-9(3)11-5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
BZVBHQFJVFQEJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN=C(C)CC(=NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


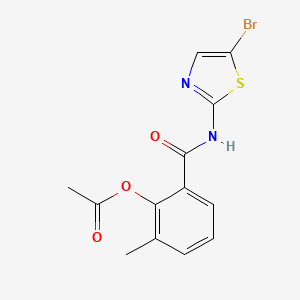
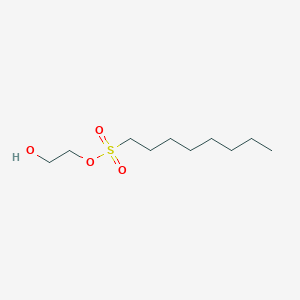
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
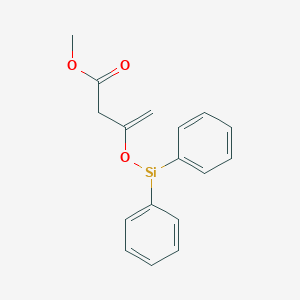
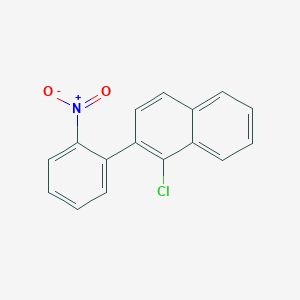
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
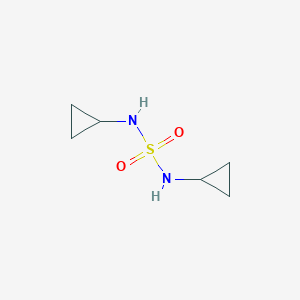
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
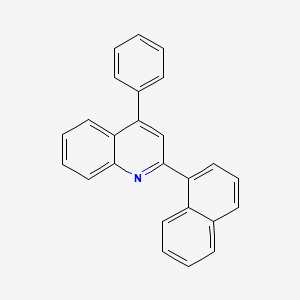
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
